Technical Guide: Histone H3 (21-44) – Physicochemical Properties and Experimental Applications
Technical Guide: Histone H3 (21-44) – Physicochemical Properties and Experimental Applications
This guide provides an in-depth technical analysis of the Histone H3 amino acid 21-44 fragment, a critical region for epigenetic regulation and drug discovery targeting the PRC2/NSD axis.
Executive Summary
The Histone H3 fragment spanning amino acids 21-44 represents the "bivalent heart" of the histone tail. It contains two of the most critical regulatory lysine residues in epigenetics: H3K27 (silencing, PRC2-mediated) and H3K36 (activation/elongation, NSD-mediated).
For researchers and drug developers, this peptide is not merely a sequence; it is a highly basic, positively charged reagent used to validate methyltransferase inhibitors, screen for oncohistone mutations (e.g., H3K27M), and map chromatin states. This guide details the molecular weight (MW), isoelectric point (pI), and handling protocols for both H3.1 and H3.3 variants.
Sequence Identity and Variants
The H3 (21-44) region is highly conserved, but a critical variation exists at position 31 between canonical H3.1/H3.2 and the variant H3.3. This single residue substitution alters the molecular weight and polarity, potentially affecting antibody binding and mass spectrometry (MS) quantification.
Peptide Sequences
| Variant | Sequence (N → C) | Key Difference (Residue 31) |
| H3.1 / H3.2 | A-T-K-A-A-R-K-S-A-P-A -T-G-G-V-K-K-P-H-R-Y-R-P-G | Alanine (A) |
| H3.3 | A-T-K-A-A-R-K-S-A-P-S -T-G-G-V-K-K-P-H-R-Y-R-P-G | Serine (S) |
Note: The numbering used here assumes the standard epigenetic nomenclature where the initial Methionine is removed (ARTK... is 1-4). If including the start Methionine, these residues would be 22-45.
Physicochemical Properties
The H3 (21-44) fragment is highly basic due to the concentration of Lysine (K) and Arginine (R) residues and the complete absence of acidic residues (Aspartic acid/Glutamic acid). This results in a pI significantly higher than most cellular proteins.
Quantitative Data Table
| Property | H3.1 (21-44) | H3.3 (21-44) | Impact on Assay |
| Molecular Weight (MW) | 2505.91 Da | 2521.91 Da | +16 Da shift in H3.3 (A→S) is detectable by high-res MS. |
| Isoelectric Point (pI) | ~12.0 | ~12.0 | Peptide is positively charged at physiological pH (7.4). |
| Net Charge (pH 7.0) | +7.1 | +7.1 | High adhesion to plastic/glass; requires carrier protein (BSA). |
| Hydrophobicity | Low | Lower | H3.3 is slightly more polar due to the Serine hydroxyl group. |
The "Charge Trap" in Experimental Design
Because the pI (~12) is far above physiological pH, this peptide carries a strong positive net charge (+7) in standard buffers (PBS, TBS).
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Risk: It avidly binds to negatively charged surfaces (polystyrene tubes, pipette tips) and DNA.
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Mitigation: Always use Low-Bind plastics and include 0.1% BSA or detergent (Tween-20) in buffers to prevent loss of peptide during serial dilutions.
Post-Translational Modifications (PTMs) and Mass Shifts
In drug development (e.g., EZH2 inhibitors), the "naked" peptide is rarely the sole focus. The modified forms are the biological effectors. Below are the calculated mass shifts for key PTMs in this region.
| PTM Type | Target Residue | Mass Shift (+Da) | Effect on pI |
| Methylation (me1) | K27, K36, R26, R40 | +14.02 | Negligible (Charge retained) |
| Trimethylation (me3) | K27, K36 | +42.05 | Negligible (Charge retained) |
| Acetylation (ac) | K23, K27, K36 | +42.01 | Decreases (Neutralizes + charge) |
| Phosphorylation (ph) | S28, Y41 | +79.97 | Decreases (Adds - charge) |
Critical Insight: Acetylation at K27 (H3K27ac) neutralizes the lysine side chain, dropping the local charge density. This differentiates it from Trimethylation (H3K27me3), which adds bulk (steric hindrance) but retains the positive charge. This physicochemical difference is exploited in Ion Exchange Chromatography (IEX) to separate acetylated from methylated pools.
Biological Context & Signaling Pathway
The H3(21-44) region governs the "Bivalent Switch" in stem cells and cancer. The antagonism between PRC2 (depositing H3K27me3) and NSD methyltransferases (depositing H3K36me2) determines gene silencing vs. activation.
Figure 1: The H3(21-44) region acts as a competitive substrate for opposing chromatin modifiers. H3K27M mutations hijack this pathway by sequestering PRC2.
Experimental Protocols
Protocol A: Solubilization for High-Throughput Screening
Objective: Prepare a stable stock solution of H3(21-44) for enzymatic assays (e.g., HMT activity).
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Lyophilized Handling: Upon receipt, centrifuge the vial at 10,000 x g for 1 min to settle the powder.
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Solvent Choice: Dissolve in sterile distilled water or 50 mM Acetic Acid .
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Why Acetic Acid? Basic peptides are more soluble in acidic conditions. It prevents aggregation.
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Concentration: Aim for a 1 mM stock (approx. 2.5 mg/mL).
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Aliquot & Freeze: Flash freeze in liquid nitrogen. Store at -80°C. Avoid freeze-thaw cycles >3 times.
Protocol B: QC via HPLC/Mass Spectrometry
Objective: Verify peptide integrity and differentiate H3.1 from H3.3.
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Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.7 µm).
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Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
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Mobile Phase B: Acetonitrile + 0.1% TFA.
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Gradient: 5% to 60% B over 20 minutes.
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Note: Due to high polarity (Arg/Lys rich), the peptide will elute early. If retention is poor, add HFBA (Heptafluorobutyric acid) as an ion-pairing agent to increase retention.
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Detection: ESI-MS in positive mode. Look for [M+3H]³⁺ and [M+4H]⁴⁺ charge states.
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H3.1 Target Mass: 2505.9 Da.[1]
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H3.3 Target Mass: 2521.9 Da.
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References
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UniProt Consortium. "Histone H3.1 (Human) - P68431." UniProtKB. [Link]
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Lewis, P. W., et al. "Inhibition of PRC2 activity by a gain-of-function H3 mutation found in pediatric glioblastoma." Science, 340(6134), 857-861 (2013). [Link]
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Expasy. "ProtParam Tool - Physicochemical parameters of H3(21-44)." SIB Swiss Institute of Bioinformatics. [Link]
